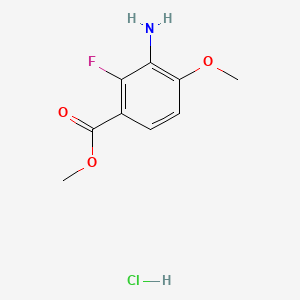
Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride is an organic compound with a complex structure that includes an amino group, a fluoro substituent, and a methoxy group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride typically involves multi-step organic reactions. One common method starts with the methylation of 3-amino-2-fluoro-4-hydroxybenzoic acid, followed by esterification to form the benzoate ester. The reaction conditions often require the use of methanol and a strong acid catalyst like hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The methoxy group can also affect the compound’s solubility and membrane permeability, impacting its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-fluoro-4-methoxybenzoate
- Methyl 2-amino-3-fluoro-4-methoxybenzoate
- Methyl 4-amino-3-methoxybenzoate
Uniqueness
Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino and a fluoro group on the benzoate ester makes it particularly versatile for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H11ClFNO3 |
|---|---|
Peso molecular |
235.64 g/mol |
Nombre IUPAC |
methyl 3-amino-2-fluoro-4-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C9H10FNO3.ClH/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11;/h3-4H,11H2,1-2H3;1H |
Clave InChI |
MUCLVXMUWRKNKX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=O)OC)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)

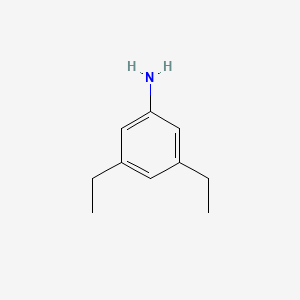
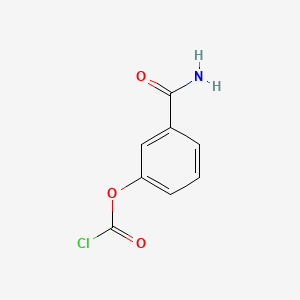
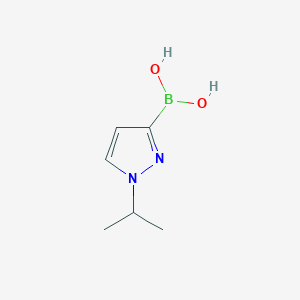
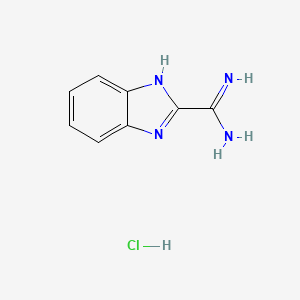



![1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)
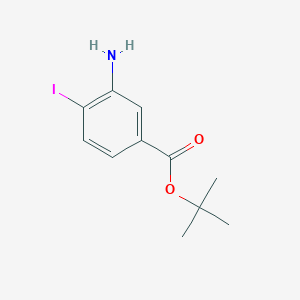
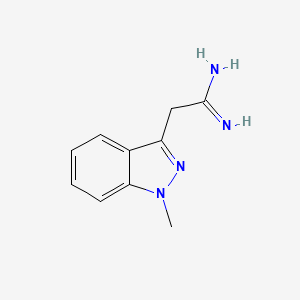
![{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride](/img/structure/B13564700.png)

